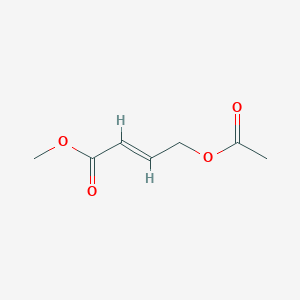

4-Acetoxycrotonic acid methyl ester

Description

4-Acetoxycrotonic acid methyl ester is an organic compound characterized by a crotonic acid backbone (trans-2-butenoic acid) modified with an acetoxy group at the 4-position and esterified as a methyl ester. While direct evidence for this compound is absent in the provided sources, its structural analogs and related methyl esters offer insights into its properties and applications. Such esters are typically used in organic synthesis, pharmaceuticals, or as intermediates in polymer chemistry, though specific uses for this compound remain undocumented in the available literature.

Properties

IUPAC Name |

methyl (E)-4-acetyloxybut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-6(8)11-5-3-4-7(9)10-2/h3-4H,5H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHZAAANKSXSEL-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Acetoxycrotonic acid methyl ester typically involves esterification reactions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction involves the combination of crotonic acid with methanol in the presence of these catalysts to form the ester. Industrial production methods may vary, but they generally follow similar principles, often employing more scalable and cost-effective reagents and conditions.

Chemical Reactions Analysis

4-Acetoxycrotonic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Acetoxycrotonic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

Industry: Utilized in the production of fragrances, flavorings, and other consumer products.

Mechanism of Action

The mechanism of action of 4-Acetoxycrotonic acid methyl ester involves its interaction with various molecular targets. In biological systems, it may act on enzymes or receptors, influencing metabolic pathways. The ester group can be hydrolyzed to release the active acid form, which then exerts its effects on target molecules . The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Crotonic Acid Derivatives

- 3-Methyl-2-butenoic Acid 4-Methylphenyl Ester (): Features a crotonate backbone (CH₂=CH-C(CH₃)-COO-) with a p-tolyl ester group. Unlike 4-acetoxycrotonic acid methyl ester, this compound has a methyl substituent on the double bond and a bulky aromatic ester, reducing polarity .

- Methyl Acetoacetate (): A keto-ester (CH₃-CO-CH₂-COOCH₃) with a reactive β-keto group, enabling enolate formation. The absence of a double bond or acetoxy group contrasts with the target compound’s unsaturated and oxygen-rich structure .

Long-Chain Fatty Acid Methyl Esters

- Palmitic, Oleic, and Linoleic Acid Methyl Esters (–3): Saturated or unsaturated C16–C18 esters. These lack functional groups like acetoxy but are structurally bulkier, impacting solubility and boiling points .

Substituted Phenoxy Acetate Esters

- Acetic Acid, (4-Chloro-2-Methylphenoxy)-, Methyl Ester (): Contains a chlorinated aromatic ring and an acetate group. The electron-withdrawing chlorine enhances stability against hydrolysis compared to the target compound’s acetoxy group .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Boiling Point (Inferred) | Polarity |

|---|---|---|---|---|---|

| This compound | C₇H₁₀O₄ | 170.15 g/mol | Acetoxy, Double Bond, Ester | Moderate (~150–200°C) | High |

| Methyl Acetoacetate | C₅H₈O₃ | 116.11 g/mol | β-Keto, Ester | ~170°C | Moderate |

| Palmitic Acid Methyl Ester | C₁₇H₃₄O₂ | 270.45 g/mol | Saturated Ester | ~215°C | Low |

| 3-Methyl-2-butenoic Acid 4-Methylphenyl Ester | C₁₂H₁₄O₂ | 190.24 g/mol | Methyl, Aromatic Ester | ~250°C | Moderate |

- Polarity : The acetoxy group in the target compound increases polarity compared to saturated esters (e.g., palmitic acid methyl ester) .

- Reactivity: The α,β-unsaturated ester system in this compound may undergo conjugate additions, while the acetoxy group is prone to hydrolysis, similar to phenoxy esters in .

Pharmaceutical and Industrial Uses

- Methyl Acetoacetate (): Widely used as a pharmaceutical intermediate due to its keto group, which participates in condensation reactions. The target compound’s acetoxy group could offer alternative reactivity for drug derivatization .

- Long-Chain Esters (–3): Utilized in biodiesel and GC-MS analysis. The shorter chain and polar groups of this compound may limit its utility in these fields but enhance solubility in polar solvents .

Stability and Analytical Behavior

- Hydrolysis Sensitivity : The acetoxy group in the target compound is more hydrolytically labile than saturated esters (e.g., stearic acid methyl ester) but less reactive than β-keto esters (e.g., methyl acetoacetate) .

- Chromatographic Behavior : In GC-MS analysis (–3), polar esters like this compound would elute earlier than long-chain fatty acid esters due to lower molecular weight and higher volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.